molecular formula C11H17N3O2S B12943787 tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate

tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate

Cat. No.: B12943787
M. Wt: 255.34 g/mol
InChI Key: QYAFGUGNPLFMAZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate is a complex organic compound that features a unique bicyclic structure incorporating both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrole ring. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biological outcomes, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate include:

Uniqueness

What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7-8(6-14)17-9(4-12)13-7/h4-6,12H2,1-3H3

InChI Key

QYAFGUGNPLFMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)CN

Origin of Product

United States

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